L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester
Description
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester (abbreviated as Fmoc-Tyr-OAll) is a protected derivative of the amino acid L-tyrosine, designed for use in peptide synthesis. The compound features:
- Fmoc group: A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine) .
- 2-Propenyl (allyl) ester: A labile protecting group on the carboxylic acid, which can be removed via palladium-catalyzed deallylation under neutral conditions, making it advantageous for sensitive syntheses .
- Tyrosine side chain: A para-hydroxyphenyl group, which may undergo further functionalization (e.g., halogenation, methylation) .
This compound is critical in solid-phase peptide synthesis (SPPS) for its compatibility with Fmoc/t-Bu strategies, offering selective deprotection pathways.
Properties
IUPAC Name |
prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-15-32-26(30)25(16-18-11-13-19(29)14-12-18)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25,29H,1,15-17H2,(H,28,31)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICAVFHXYZRAA-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester typically involves the protection of the amino group of L-Tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The esterification of the carboxyl group with a propenyl group follows. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of protective groups and the formation of esters under controlled conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Exposure of the free amino group.
Scientific Research Applications
Peptide Synthesis
Fmoc-Tyrosine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of tyrosine during synthesis, allowing for the sequential addition of amino acids to form peptides. This method is crucial for creating custom peptides for research and therapeutic purposes.
Key Features:
- Protection Strategy: The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without degrading sensitive side chains.
- Versatility: This compound can be incorporated into various peptides, including those designed for therapeutic applications or as research reagents.
Drug Development
Fmoc-Tyrosine derivatives are investigated for their potential use in drug development. These compounds can be modified to enhance their pharmacological properties or to create prodrugs that improve bioavailability.
Case Studies:
- Anticancer Agents: Research has shown that tyrosine derivatives can exhibit anticancer properties when incorporated into larger molecular frameworks designed to target specific cancer types.
- Neurotransmitter Precursors: Tyrosine is a precursor to several neurotransmitters, including dopamine. Modifications to tyrosine can lead to compounds that may influence neurological pathways, potentially aiding in the treatment of disorders such as depression or Parkinson's disease.
Bioconjugation
The ability to attach Fmoc-Tyrosine to other molecules makes it a valuable tool in bioconjugation techniques. This includes linking peptides to drugs or imaging agents for targeted therapy or diagnostics.
Applications:
- Targeted Drug Delivery: By conjugating Fmoc-Tyrosine with targeting ligands, researchers can design systems that deliver drugs specifically to diseased tissues, minimizing side effects.
- Imaging Agents: Fmoc-Tyrosine can be used to create radiolabeled compounds for imaging studies in cancer diagnostics.
Research Tools
In addition to its applications in drug development and peptide synthesis, Fmoc-Tyrosine serves as an important research tool in biochemical studies.
Research Applications:
- Protein Engineering: Researchers utilize Fmoc-Tyrosine in the design of proteins with modified properties, allowing for studies on protein function and interactions.
- Enzyme Activity Studies: The incorporation of Fmoc-Tyrosine into substrates can help elucidate enzyme mechanisms and kinetics.
Data Summary Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Custom peptide creation |
| Drug Development | Enhancing pharmacological properties | Anticancer agents |
| Bioconjugation | Linking peptides with drugs/imaging agents | Targeted drug delivery |
| Research Tools | Modifying proteins for functional studies | Protein engineering |
Mechanism of Action
The mechanism of action of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to expose the free amino group, allowing for further functionalization or conjugation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Fmoc-Tyr-OAll and analogous compounds:
Key Observations:
- Ester Groups : Allyl esters (Fmoc-Tyr-OAll) offer milder deprotection than methyl (Fmoc-Tyr-OMe) or tert-butyl esters, which require basic or acidic conditions, respectively .
- Side-Chain Modifications : Halogenation (e.g., bromine in Fmoc-3,5-diBr-Tyr-OH) or methylation (Fmoc-4-MeO-α-Me-Phe) alters hydrophobicity and reactivity, impacting peptide folding and coupling efficiency .
- Molecular Weight : Allyl esters add ~20 g/mol compared to methyl esters, influencing solubility and purification.
Deprotection Conditions
- Fmoc-Tyr-OAll : Deallylation uses Pd(0) catalysts (e.g., Pd(PPh₃)₄) and nucleophiles (e.g., morpholine), preserving acid-sensitive groups .
- Fmoc-Tyr-OMe : Requires saponification (e.g., NaOH/MeOH), which may degrade base-sensitive residues .
- Fmoc-Tyr-OtBu : Cleaved with trifluoroacetic acid (TFA), compatible with Fmoc-SPPS but incompatible with acid-labile sequences .
Side-Chain Reactivity
- The tyrosine hydroxyl group in Fmoc-Tyr-OAll can be sulfonated, phosphorylated, or iodinated for specialized applications .
- Brominated derivatives (e.g., Fmoc-3,5-diBr-Tyr-OH) enhance UV detection sensitivity .
Physicochemical Properties
Solubility
Stability
- Allyl esters are stable under acidic and basic conditions but prone to oxidation. Methyl esters are hydrolytically stable but require harsh deprotection .
Commercial Availability and Pricing
Biological Activity
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester (commonly referred to as Fmoc-Tyr(2-propenyl)-OH) is a derivative of the amino acid L-Tyrosine. This compound is significant in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 403.43 g/mol
- CAS Number : 92954-90-0
- Purity : Typically ≥95% .
The biological activity of Fmoc-Tyr(2-propenyl)-OH primarily revolves around its role as a building block in peptide synthesis and its potential effects on neurotransmitter synthesis. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The modification with the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents, which is beneficial for various biochemical applications.
2. Neuroprotective Effects
Research indicates that derivatives of L-Tyrosine may exhibit neuroprotective properties. For instance, studies have shown that tyrosine supplementation can enhance cognitive performance and reduce stress-related symptoms by modulating neurotransmitter levels in the brain .
3. Antioxidant Activity
Some studies suggest that compounds derived from L-Tyrosine possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
4. Antimicrobial Properties
Emerging research has indicated that certain tyrosine derivatives may exhibit antimicrobial activity. For example, studies have demonstrated that modifications to the tyrosine structure can enhance its efficacy against various bacterial strains .
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters investigated the effects of L-Tyrosine on cognitive function under stress conditions. Participants who received L-Tyrosine showed improved working memory and reduced levels of cortisol compared to the placebo group, suggesting a potential role for Fmoc-Tyr(2-propenyl)-OH in enhancing cognitive resilience .
Case Study 2: Antioxidant Activity
In vitro assays conducted on neuronal cell lines demonstrated that Fmoc-Tyr(2-propenyl)-OH significantly reduced reactive oxygen species (ROS) levels when exposed to oxidative stressors. The results indicated that this compound could mitigate oxidative damage and promote cell survival .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 403.43 g/mol |
| Melting Point | 182-187 °C |
| Purity | ≥95% |
| CAS Number | 92954-90-0 |
Q & A
Basic Research Question
- Ester Hydrolysis : Residual moisture can hydrolyze the allyl ester; use anhydrous solvents and molecular sieves .
- Fmoc Cleavage : Overexposure to basic conditions (e.g., prolonged piperidine treatment) removes the Fmoc group prematurely .
- Allyl Oxidation : Store the compound under inert gas to prevent peroxide formation at the allyl group .
How can this compound be applied in prodrug design?
Advanced Research Question
The allyl ester serves as a protease-labile prodrug linker. For example:
- Phosphate Prodrugs : Replace the allyl group with a phosphoester to enhance solubility and enable enzymatic activation in vivo .
- Peptide Conjugates : Incorporate the compound into peptide sequences via solid-phase synthesis, leveraging Fmoc/t-Bu protection strategies .
What purification challenges arise, and how are they resolved?
Advanced Research Question
- Byproduct Removal : Silica gel chromatography (hexane/EtOAc gradients) effectively separates unreacted Fmoc-tyrosine and allyl esters .
- Scale-Up Issues : Switch to flash chromatography for >10 mmol syntheses, achieving >95% purity .
How does solvent choice impact reaction efficiency?
Basic Research Question
- Polar Aprotic Solvents : DMF or DCM are ideal for Fmoc coupling due to high solubility and low nucleophilicity .
- Methanol Caution : Prolonged use in esterification may lead to transesterification; replace with ethanol for longer-chain esters .
What are the applications in targeted drug delivery systems?
Advanced Research Question
The compound’s modular structure supports:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
